molecular formula C9H18N2 B1593764 Dibutylcyanamide CAS No. 2050-54-6

Dibutylcyanamide

Cat. No. B1593764
CAS RN: 2050-54-6
M. Wt: 154.25 g/mol
InChI Key: SOGFATPCYLMCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylcyanamide is a chemical compound with the molecular formula C9H18N2 . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is dibutylcyanamide .


Molecular Structure Analysis

The structure of Dibutylcyanamide is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The InChI string for Dibutylcyanamide is InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

Dibutylcyanamide has a molecular weight of 154.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 27 Ų .

Scientific Research Applications

Impact on Pharmacokinetics and Soil Microbiome

  • Pharmacokinetics in Rats : A study developed a method for evaluating the pharmacokinetics of Dibutyl Phthalate (DBP) in rats, using ultra-performance liquid chromatography and mass spectrometry. This might be relevant for understanding how similar compounds like Dibutylcyanamide are metabolized in biological systems (Chang, Hou, & Tsai, 2013).
  • Effects on Soil Microbiome : A study on the microbiome of black soils showed that Dibutyl Phthalate (DBP) contamination altered the microbial community structure and disturbed the metabolic activity and functional diversity of microbes in black soils. This indicates the environmental impact of such compounds, which might extend to Dibutylcyanamide (Wang et al., 2016).

Pharmacology and Drug Discovery

  • Drug Discovery Overview : An article discussed the historical perspective of drug discovery, emphasizing the role of molecular biology and genomic sciences. This could provide context for the development of new pharmaceuticals, potentially including applications for Dibutylcyanamide (Drews, 2000).

Other Relevant Studies

  • Ethnopharmacological Survey : A study in Kenya documented indigenous medicinal plant utilization. While not directly related to Dibutylcyanamide, it shows the importance of traditional knowledge in drug discovery, which could be relevant for future applications of such compounds (Nanyingi et al., 2008).
  • Human Risk Assessment : A study on Di-isobutyl Phthalate developed a physiologically based pharmacokinetic model for risk assessment. Understanding the risk profiles of similar compounds is crucial in the application of Dibutylcyanamide (Jeong et al., 2021).

Safety And Hazards

Dibutylcyanamide has been classified as having acute toxicity, oral (Category 4), H302 according to a Safety Data Sheet .

properties

IUPAC Name

dibutylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-5-7-11(9-10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGFATPCYLMCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062134
Record name Cyanamide, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylcyanamide

CAS RN

2050-54-6
Record name N,N-Dibutylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutylcyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutylcyanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutylcyanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyanamide, N,N-dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanamide, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBUTYLCYANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBA1K5V0SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the manner given in Example 1, dibutylamine is treated with cyanogen chloride and aqueous sodium hydroxide to give dibutylamine-N-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutylcyanamide
Reactant of Route 2
Dibutylcyanamide
Reactant of Route 3
Reactant of Route 3
Dibutylcyanamide
Reactant of Route 4
Reactant of Route 4
Dibutylcyanamide
Reactant of Route 5
Reactant of Route 5
Dibutylcyanamide
Reactant of Route 6
Reactant of Route 6
Dibutylcyanamide

Citations

For This Compound
13
Citations
EB Vliet - Journal of the American Chemical Society, 1924 - ACS Publications
In searching for a method of preparing di-n-butylamine and diallyl-amine in relatively pure form, free from primary and tertiary amines, the hydrolysis of disubstituted cyanamides was …
Number of citations: 18 pubs.acs.org
YN Polivin, RA Karakhanov, VI Kelarev… - Russian Chemical …, 1993 - Springer
… 5 Dibutylcyanamide does not react with MeMgI when boiled in ether. A reaction occurs only … Evidently, as in the case of dibutylcyanamide, the addition of a methyl cryptobase at the …
Number of citations: 3 link.springer.com
EL Landau, F Leonard - 1942 - search.proquest.com
… With this in mind, dibutylcyanamide, which 50is completely miscible with ether was … This con densation was unsuccessful and all the original dibutylcyanamide was recovered. (E-14)…
Number of citations: 0 search.proquest.com
XM Gao, JG Wang, J Li, LG Ma, J Hao… - … /Chinese Journal of Eco …, 2014 - cabdirect.org
… ester, dodecyl acrylate, 2-Propenoic acid, 2-methyl-pentadecyl ester, 3, 4-epoxytetrahydrofuran, hexadecyldimethylamine,(Z)-octadec-9-enamide and dibutylcyanamide. The results …
Number of citations: 4 www.cabdirect.org
AF Brigas - thieme-connect.com
… An aqueous soln of HN3 [from concd HCl (40 mL) and NaN3 (33 g, 0.5 mol) in H2O (100 mL)] was added to a soln of dibutylcyanamide in EtOH (200 mL). The mixture was refluxed for …
Number of citations: 0 www.thieme-connect.com
L Hunter, HA Rees - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
Examination of the physical properties and measurement of the molecular weight of cyanamide and its organic derivatives show that they are of two distinct types: those possessing an …
Number of citations: 0 pubs.rsc.org
X Gao, K Li, Z Ma, H Zou, H Jin, J Wang - Scientia Horticulturae, 2020 - Elsevier
Fusarium wilt is a serious soil-borne disease for cucumber production; however, intercropping with celery and using resistant cultivars could alleviate this problem. The aims of the study …
Number of citations: 14 www.sciencedirect.com
DD Nekrasov - Chemistry of Heterocyclic Compounds, 1996 - Springer
… The reaction with dimethylcyanamide takes 1.5 h, whereas in the reactions with ethylmethyl-, diethyl-, and dibutylcyanamide the reaction time has to be increased to 20 h. …
Number of citations: 1 link.springer.com
A Naiman - 1979 - search.proquest.com
… apparent that while electron-deficient nitriles are not desirable partners in this teaction, electron rich examples seem to enjoy no special advantagesee the result with dibutylcyanamide. (…
Number of citations: 2 search.proquest.com
AV Aksenov, IV Aksenova - Chemistry of heterocyclic compounds, 2009 - researchgate.net
It is well known that 1, 3, 5-triazine undergoes ring opening under the influence of various nucleophilic reagents by acting as a precursor of a formyl group. This property has determined …
Number of citations: 32 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.